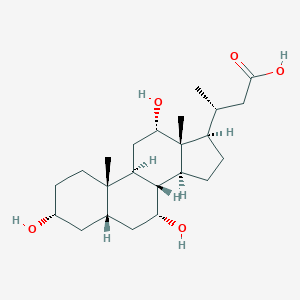

Norcholic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Role in Hepatocellular Carcinoma (HCC) Progression

Norcholic Acid (NorCA) has been found to promote HCC cell proliferation, migration, and invasion . This is achieved through the negative regulation of the Farnesoid X receptor (FXR), a nuclear hormone receptor that regulates bile acid levels .

Impact on Immune Response in HCC

NorCA can increase the level of PD-L1 (Programmed death-ligand 1) on the surfaces of HCC cells and their exosomes . PD-L1 is a protein that has been shown to play a major role in suppressing the immune system during cancer progression .

Influence on Tumor Microenvironment

NorCA-induced exosomes can dramatically dampen the function of CD4+ T cells, thereby inducing an immunosuppressive microenvironment . This suggests that NorCA plays a role in shaping the tumor microenvironment, which is crucial for cancer progression .

Correlation with FXR and PD-L1 Expression

There is a negative correlation between PD-L1 and FXR expression in human HCC specimens . HCC patients with low FXR and high PD-L1 expression exhibit a rather dismal survival outcome .

Potential Therapeutic Target for HCC

The combination of an FXR agonist (GW4064) and an anti-PD-1 antibody can inhibit HCC growth in tumor-bearing models . This suggests that NorCA, through its influence on FXR signaling, could be a potential therapeutic target for HCC .

Biomarker for Kidney Abnormalities

Norcholic Acid has been identified as a distinct individual bile acid that is markedly upregulated in patients with abnormal albuminuria . This suggests that NorCA could serve as a novel biomarker for early kidney abnormalities .

Mécanisme D'action

Target of Action

Norcholic acid (NorCA) primarily targets the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that plays a crucial role in regulating bile acid levels in the liver and intestines . It is also involved in the regulation of lipid and glucose metabolism .

Mode of Action

NorCA interacts with FXR, leading to its negative regulation . This interaction results in the promotion of hepatocellular carcinoma (HCC) cell proliferation, migration, and invasion . Additionally, NorCA can increase the level of PD-L1 on the surfaces of HCC cells and their exosomes .

Biochemical Pathways

The interaction of NorCA with FXR affects various biochemical pathways. The dysregulation of FXR signaling by NorCA promotes the progression of HCC and immune invasion . NorCA-induced exosomes dramatically dampen the function of CD4+ T cells, thereby inducing an immunosuppressive microenvironment .

Pharmacokinetics

It is known that bile acids, including norca, are metabolites generated in the liver and synthesized from cholesterol via both the nonclassical and classical pathways .

Result of Action

The result of NorCA’s action is the promotion of HCC progression and immune invasion through the inhibition of FXR signaling . NorCA can increase the level of PD-L1 on the surfaces of HCC cells and their exosomes, leading to an immunosuppressive microenvironment . A negative correlation between PD-L1 and FXR expression in human HCC specimens has been identified, and HCC patients with low FXR and high PD-L1 expression exhibit a rather dismal survival outcome .

Action Environment

The action of NorCA can be influenced by various environmental factors.

Safety and Hazards

Orientations Futures

Norcholic acid has been identified as a novel biomarker of early kidney injury in patients with metabolic dysfunction-associated fatty liver disease . Further investigation of its role in renal function is warranted . Additionally, Norcholic acid has been found to promote tumor progression and immune escape in hepatocellular carcinoma, suggesting potential therapeutic targets .

Propriétés

IUPAC Name |

(3R)-3-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-12(8-20(27)28)15-4-5-16-21-17(11-19(26)23(15,16)3)22(2)7-6-14(24)9-13(22)10-18(21)25/h12-19,21,24-26H,4-11H2,1-3H3,(H,27,28)/t12-,13+,14-,15-,16+,17+,18-,19+,21+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUYNJFEXPRUGR-RTCCEZQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60696-62-0 | |

| Record name | Norcholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060696620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

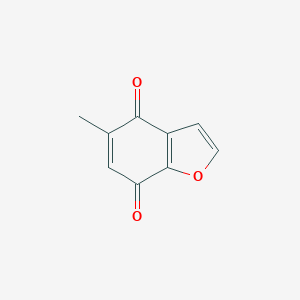

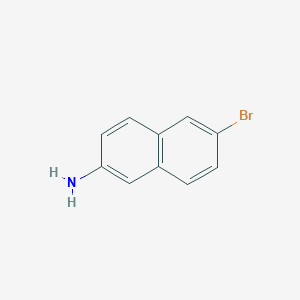

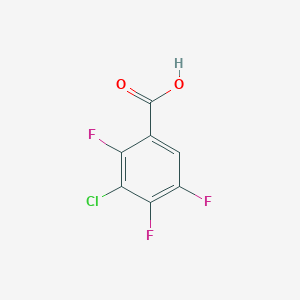

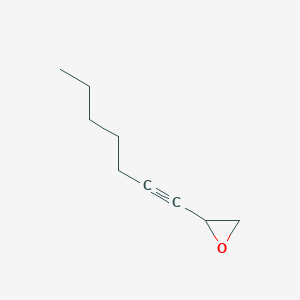

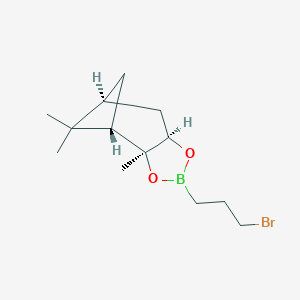

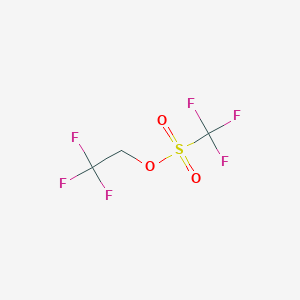

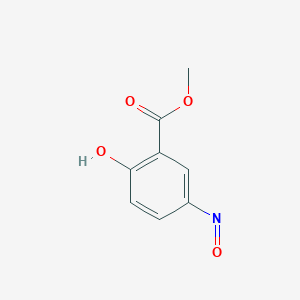

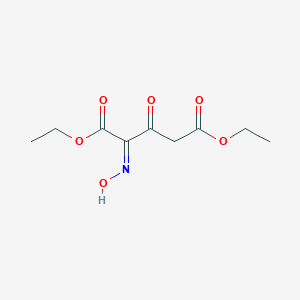

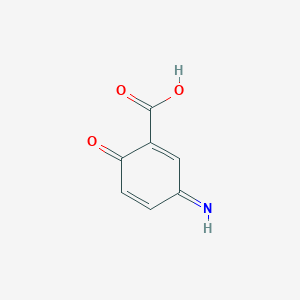

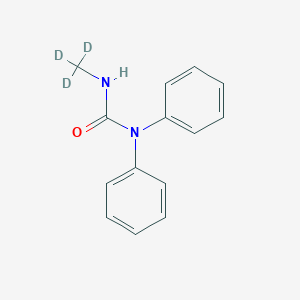

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)

![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)

![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)

![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)